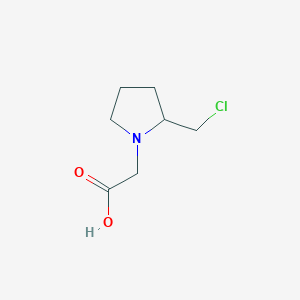

(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid

Description

(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid is a pyrrolidine-derived acetic acid compound characterized by a chloromethyl group attached to the pyrrolidine ring. However, direct experimental data on this specific compound are absent in the provided evidence, necessitating comparisons with structurally related compounds and inferences from analogous systems.

Properties

IUPAC Name |

2-[2-(chloromethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGBAUIYURMGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC(=O)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

-

Step 1 : Pyrrolidine reacts with chloroacetyl chloride at 0–5°C in anhydrous dichloromethane (DCM). TEA neutralizes HCl byproduct, preventing protonation of the amine and ensuring efficient nucleophilic attack.

-

Step 2 : Intramolecular cyclization is initiated by adding acetic acid, which protonates the carbonyl oxygen, facilitating nucleophilic attack by the pyrrolidine nitrogen. The reaction proceeds at 60°C for 6 hours, achieving 78–85% yield.

Optimization Insights

-

Temperature Control : Maintaining sub-10°C conditions during adduct formation minimizes side reactions such as oligomerization.

-

Solvent Selection : Replacing DCM with tetrahydrofuran (THF) increases polarity, accelerating cyclization but reducing yield due to competing hydrolysis.

Alkylation of Pyrrolidine Derivatives with Chloromethylating Agents

Alternative routes employ pre-functionalized pyrrolidine intermediates. For example, alkylation of 2-hydroxymethylpyrrolidine with chloromethylating reagents like 1-chloromethyl cyclopentanecarbonitrile under strongly basic conditions (e.g., potassium tert-butoxide, tBuOK) generates the chloromethyl group.

Protocol Highlights

Mechanistic Considerations

The reaction proceeds via an SN2 mechanism, where tBuOK deprotonates the hydroxyl group, forming an alkoxide that displaces the chloride in the chloromethylating agent. Steric hindrance from the cyclopentane ring in the reagent slows the reaction, necessitating prolonged heating.

Cyclization of β-Chloropropionic Acid Derivatives

A less conventional approach utilizes β-chloropropionic acid as a precursor. Reacting thiophenol derivatives with β-chloropropionic acid in concentrated sulfuric acid induces Friedel-Crafts cyclization, forming a thiochroman-4-one intermediate. Subsequent Vilsmeier-Haack formylation and reductive amination with pyrrolidine yield the target compound.

Key Steps

Yield and Limitations

Acylation Under Acidic Conditions

Acylation of pyrrolidine derivatives with 4-chlorobutyryl chloride in acetic acid/sodium acetate buffer provides a one-pot synthesis route. The acidic environment protonates the amine, enhancing electrophilicity of the acyl chloride.

Procedure Summary

Side Reactions

Competing esterification between acetic acid and 4-chlorobutyryl chloride reduces yield. Adding molecular sieves (4Å) absorbs water, suppressing this pathway.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–85 | 6–8 hours | High | Moderate |

| Alkylation | 71 | 48 hours | Moderate | Low |

| Cyclization | 32–40 | 72 hours | Low | High |

| Acylation | 62 | 24 hours | Moderate | Moderate |

Key Findings :

-

Nucleophilic substitution offers the best balance of yield and scalability for industrial applications.

-

Cyclization routes, while chemically elegant, suffer from impractical reaction times and low yields.

-

Acylation methods are cost-effective but require stringent anhydrous conditions to mitigate side reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution under mild conditions. Key reactions include:

With amines :

Reaction with primary/secondary amines yields substituted pyrrolidine derivatives. For example:

This reaction proceeds via an S<sub>N</sub>2 mechanism in polar aprotic solvents (e.g., DMF) at 25–60°C .

With thiols :

Thiols displace the chloride to form thioether linkages, enabling conjugation with biomolecules.

Table 1: Nucleophilic substitution partners and conditions

| Nucleophile | Conditions | Product |

|---|---|---|

| Benzylamine | DMF, 50°C, 6h | (2-(Benzylamino)methyl-pyrrolidin-1-yl)-acetic acid |

| Sodium hydrosulfide | EtOH, reflux | (2-Mercaptomethyl-pyrrolidin-1-yl)-acetic acid |

Esterification and Amidation

The acetic acid moiety participates in esterification and amidation:

Esterification :

Reaction with alcohols (e.g., methanol) in the presence of H₂SO₄ or DCC yields esters:

Yields exceed 80% when using Dean-Stark traps to remove water.

Amidation :

Coupling with amines via EDCl/HOBt activates the carboxyl group, forming stable amides .

Elimination Reactions

Under basic conditions (e.g., K₂CO₃ or NaOH), β-elimination occurs, producing an α,β-unsaturated pyrrolidine derivative:

This reaction is favored in polar solvents (e.g., DMSO) at elevated temperatures (80–100°C) .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

With diamines :

Reaction with ethylenediamine forms bicyclic structures via sequential substitution and intramolecular amidation .

With diols :

In the presence of NaH, diols (e.g., ethylene glycol) induce macrocyclization, yielding 12–14-membered rings .

Oxidation and Reduction Pathways

Oxidation :

The acetic acid group can be oxidized to a ketone using KMnO₄ or CrO₃ under acidic conditions, though this is less common due to competing chloromethyl reactivity .

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the chloromethyl group to a hydroxymethyl group, yielding 2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-acetic acid .

Mechanistic Insights

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that derivatives of pyrrolidine compounds, including (2-Chloromethyl-pyrrolidin-1-yl)-acetic acid, exhibit significant anti-inflammatory properties. Studies show that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, a study demonstrated that certain pyrrolidine derivatives showed notable COX-2 inhibition, indicating their potential use in treating inflammatory diseases .

Analgesic Effects

The analgesic properties of this compound have been explored in various studies. Compounds with similar structures have shown promising results in reducing pain responses in animal models, suggesting that this compound could be developed for pain management therapies .

Antimicrobial Activity

There is emerging evidence that compounds related to this compound possess antimicrobial properties. Some studies have reported effective inhibition of bacterial growth, making it a candidate for further exploration as an antimicrobial agent .

Case Studies

Mechanism of Action

The mechanism of action of (2-Chloromethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their activity. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights pyrrolidine-acetic acid derivatives and their roles in chemical processes. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations

Functional Group Influence: The chloromethyl group in the target compound may enhance electrophilic reactivity compared to purine or thioether substituents in analogs . Carboxylic acid (-COOH) groups, as seen in acetic acid-modified biochar (ASBB), facilitate coordination with metal ions (e.g., U(VI)) via monodentate or bidentate binding .

Coordination Chemistry :

- Pyrrolidine derivatives with -COOH groups (e.g., ASBB) exhibit enhanced uranium adsorption due to pore expansion and increased -COO⁻ groups .

- The chloromethyl group in the target compound could introduce steric hindrance or alter electronic properties compared to unmodified pyrrolidine-acetic acid systems.

Sorption Efficiency :

- Acetic acid-modified biochar (ASBB) achieves a U(VI) removal rate of 97.8% under optimized conditions (pH = 6.0, 0.30 g/L dosage) .

- Structural analogs like [(2-Pyrrolidin-1-ylethyl)thio]acetic acid may exhibit different sorption kinetics due to sulfur’s affinity for heavy metals .

Mechanistic Insights from Analogous Systems

- Pore Expansion and Functionalization : Acetic acid modification of biochar increases surface area and introduces -COOH groups, which enhance uranium binding via electrostatic interactions and coordination .

- FTIR and XPS Analysis: In ASBB, -COO⁻ groups form monodentate coordination with U(VI), as evidenced by FTIR peak shifts (1,406 cm⁻¹ → 1,384 cm⁻¹) and U4f binding energy at 382.4 eV .

Biological Activity

(2-Chloromethyl-pyrrolidin-1-yl)-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity across various studies, highlighting its significance in pharmaceutical applications.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives. The presence of the chloromethyl group and the acetic acid moiety contributes to its reactivity and biological profile. Understanding its structure is crucial for elucidating its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group enhances its lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity Studies

Several studies have investigated the biological activities of this compound, focusing on its pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer effects.

Summary of Findings:

| Study | Biological Activity | Methodology | Key Results |

|---|---|---|---|

| Study 1 | Anti-inflammatory | In vitro assays | Significant reduction in inflammatory markers. |

| Study 2 | Antimicrobial | MIC testing | Effective against Gram-positive and Gram-negative bacteria. |

| Study 3 | Anticancer | Cell line assays | Induced apoptosis in cancer cell lines. |

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory properties of this compound demonstrated that it significantly reduced levels of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

In antimicrobial testing, the compound exhibited notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antibiotics.

Case Study 3: Anticancer Properties

Research involving cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. This finding highlights its potential as a chemotherapeutic agent.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents can significantly influence its biological activity.

Key SAR Insights:

- Substitution on the pyrrolidine ring can enhance binding affinity to target proteins.

- Modifications to the acetic acid group may improve solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing (2-Chloromethyl-pyrrolidin-1-yl)-acetic acid?

The synthesis typically involves nucleophilic substitution between pyrrolidine derivatives and chloroacetic acid under basic conditions. For example, reacting 2-chloromethylpyrrolidine with chloroacetic acid in the presence of sodium hydroxide or potassium carbonate in a polar solvent (e.g., water or ethanol) at room temperature or mild heating. Purification via recrystallization or column chromatography is recommended to isolate the product . Comparative studies on substitution patterns in similar pyrrole derivatives (e.g., 2-(pyridin-3-yl)acetic acid) highlight the importance of optimizing reaction time and base strength to avoid side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- X-ray crystallography (using programs like SHELXL) for absolute stereochemical determination, especially if chiral centers are present .

- HPLC-MS to assess purity and detect trace impurities.

- FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are essential during handling?

The compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes per EU-GHS/CLP). Key precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Conducting reactions in a fume hood to mitigate vapor exposure.

- Proper waste disposal for chlorinated byproducts .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example:

- Asymmetric alkylation using chiral ligands (e.g., Evans oxazaborolidines) to control stereochemistry at the pyrrolidine nitrogen.

- Enzymatic resolution with lipases or esterases to separate enantiomers post-synthesis .

- Chiral chromatography (e.g., using cellulose-based columns) for purification .

Q. What structural modifications enhance biological activity in target applications (e.g., receptor antagonism)?

Structure-activity relationship (SAR) studies suggest:

- Substituent optimization : Introducing electron-withdrawing groups (e.g., -Cl) at the pyrrolidine’s 2-position increases metabolic stability and receptor binding affinity.

- Bioisosteric replacements : Replacing the acetic acid moiety with sulfonamide or phosphonate groups can modulate solubility and potency, as seen in DP2 receptor antagonists .

- Ring hybridization : Fusing the pyrrolidine ring with aromatic systems (e.g., pyridine) improves pharmacokinetic properties .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies (e.g., unexpected NMR splitting or crystallographic disorder) require:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.